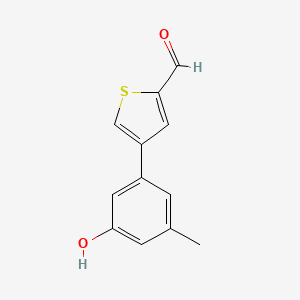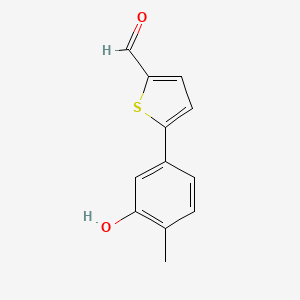
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% (4-FHP) is a synthetic phenol compound that has been used in scientific research for a variety of purposes. It is a small molecule with a molecular weight of 214.2 g/mol and is soluble in water and ethanol. 4-FHP has been used for its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes and proteins. It has also been studied for its potential therapeutic applications in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has been used in scientific research for a variety of purposes. It has been studied for its antimicrobial, antioxidant, and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes and proteins. It has been used to study the effects of oxidative stress on cells, as well as its potential therapeutic applications in the treatment of cancer and other diseases. It has also been used to study the effects of hypoxia on cells and to study the effects of environmental pollutants on cells.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is not yet fully understood. It is believed to act by modulating the activity of enzymes and proteins, as well as by inhibiting the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as an antioxidant by scavenging free radicals and by reducing oxidative damage to cells.
Biochemical and Physiological Effects
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to reduce oxidative damage to cells. It has also been shown to reduce inflammation, to modulate the activity of the immune system, and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a small molecule with a molecular weight of 214.2 g/mol, making it easy to handle and store. It is also soluble in water and ethanol, making it easy to dissolve and work with. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of oxidative stress on cells, as well as its potential therapeutic applications in the treatment of cancer and other diseases.
One limitation of 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% is that it is not yet fully understood how it works. Additionally, it is not known whether it is safe for long-term use in humans, as it has not been studied extensively in humans.
Orientations Futures
Future research on 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% should focus on further understanding its mechanism of action, as well as its safety and efficacy for long-term use in humans. Additionally, further research should be conducted to determine its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research should be conducted to determine its potential use in the treatment of oxidative stress and inflammation. Finally, further research should be conducted to determine its potential use in the treatment of environmental pollutants and hypoxia.
Méthodes De Synthèse
4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoro-5-hydroxybenzaldehyde with 2-methyl-1-phenyl-1-propanol in the presence of p-toluenesulfonic acid (PTSA) in ethanol at room temperature. The reaction yields 4-(3-fluoro-5-hydroxyphenyl)-2-methylphenol as the main product. The second step involves the reaction of 4-(3-Fluoro-5-hydroxyphenyl)-2-methylphenol, 95% with sodium hydroxide in ethanol at room temperature. This reaction yields 4-(3-fluoro-5-hydroxyphenyl)-2-methylphenol-Na as the main product.
Propriétés
IUPAC Name |
4-(3-fluoro-5-hydroxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXYLNVYYZNEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683757 |
Source


|
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-80-8 |
Source


|
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














